molecular formula C6H8N2OS B12984874 3-Methoxy-6-(methylthio)pyridazine

3-Methoxy-6-(methylthio)pyridazine

Cat. No.: B12984874
M. Wt: 156.21 g/mol
InChI Key: QUMQOAFYZWZFOS-UHFFFAOYSA-N
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Description

3-Methoxy-6-(methylthio)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(methylthio)pyridazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxypyridazine with a methylthiolating agent. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(methylthio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Derivatives with different functional groups replacing the methoxy or methylthio groups.

Scientific Research Applications

3-Methoxy-6-(methylthio)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(methylthio)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridazine: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    6-Methylthiopyridazine: Lacks the methoxy group, which may affect its solubility and reactivity.

    Pyridazine: The parent compound without any substituents, offering a simpler structure but fewer functional possibilities.

Uniqueness

3-Methoxy-6-(methylthio)pyridazine is unique due to the presence of both methoxy and methylthio groups, which provide a balance of electronic and steric effects. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other pyridazine derivatives.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-methoxy-6-methylsulfanylpyridazine

InChI

InChI=1S/C6H8N2OS/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3

InChI Key

QUMQOAFYZWZFOS-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)SC

Origin of Product

United States

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